

Application Notes for **Angiotensin (1-7)** ELISA Kit

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Compound of Interest

Compound Name: *Angiotensin (1-7)*

Cat. No.: *B1684583*

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Introduction

Angiotensin (1-7) [Ang-(1-7)] is a heptapeptide hormone that plays a crucial role in the renin-angiotensin system (RAS).^[1] It primarily acts as a vasodilator and has anti-inflammatory properties, counteracting the effects of Angiotensin II (Ang II).^{[1][2]} Ang-(1-7) is mainly generated from Ang II by the action of angiotensin-converting enzyme 2 (ACE2).^{[2][3]} This peptide binds to the Mas receptor, mediating various physiological effects, including regulation of blood pressure, cardiovascular function, and inflammation.^{[2][4]} Dysregulation of Ang-(1-7) levels has been implicated in cardiovascular diseases, making it a significant biomarker for research and potential therapeutic interventions.^[5]

This document provides a detailed protocol for the quantitative measurement of **Angiotensin (1-7)** in various biological samples using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit.

Assay Principle

The **Angiotensin (1-7)** ELISA kit is a competitive immunoassay for the in vitro quantitative measurement of Ang-(1-7) concentrations in serum, plasma, tissue homogenates, cell culture supernatants, and other biological fluids.^[6] The assay is based on the principle of competitive binding. A fixed amount of biotinylated Ang-(1-7) competes with the Ang-(1-7) present in the sample or standard for a limited number of binding sites on a specific anti-Ang-(1-7) antibody pre-coated on the microplate wells.^[7] After incubation, unbound components are washed away. Subsequently, an Avidin-Horseradish Peroxidase (HRP) conjugate is added, which binds to the biotinylated Ang-(1-7) captured by the antibody.^[8] Following another wash step, a

substrate solution is added, and the color development is inversely proportional to the concentration of Ang-(1-7) in the sample.[9][10] The reaction is stopped, and the optical density is measured at 450 nm.[11] The concentration of Ang-(1-7) in the samples is then determined by comparing their absorbance to a standard curve.[9]

Quantitative Data Summary

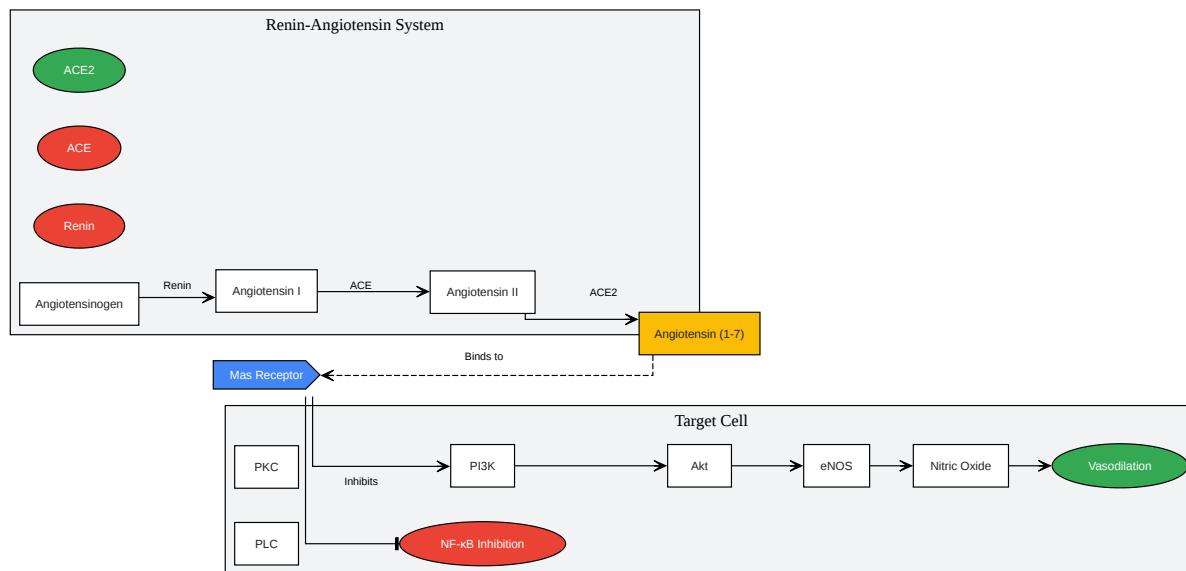
The following table summarizes the key quantitative parameters of commercially available **Angiotensin (1-7)** ELISA kits.

Kit Manufacturer/ Supplier	Detection Range (pg/mL)	Sensitivity (pg/mL)	Sample Types	Assay Type
Cloud-Clone Corp.	9.88 - 800	Not Specified	Serum, plasma, tissue homogenates, cell lysates, cell culture supernates, other biological fluids	Competitive
Assay Genie	7.8 - 500	Not Specified	Serum, plasma, cell culture supernatants	Competitive
CUSABIO	7.8 - 500	1.95	Serum, plasma, cell culture supernates	Sandwich
MyBioSource (MBS2607668)	15.6 - 1000	Up to 5	Human serum, plasma or cell culture supernatant	Sandwich
MyBioSource (MBS2022279)	Not Specified	Not Specified	Serum, Plasma, Tissue homogenates, Cell lysates, Cell culture supernates and other biological fluids	Competitive Inhibition
Antibodies.com	7.81 - 500	<3.48	Serum, plasma, tissue homogenates, cell lysates, cell culture	Competitive

			supernates or other biological fluids	
BT LAB	10 - 2000 ng/L	5.03 ng/L	Serum, plasma, cell culture supernatants, Ascites, tissue homogenates or other biological fluids	Sandwich

Angiotensin (1-7) Signaling Pathway

Angiotensin (1-7) primarily exerts its effects by binding to the Mas receptor. This interaction triggers a cascade of intracellular signaling events that often counteract the pathways activated by Angiotensin II. Key signaling pathways include the activation of nitric oxide synthase (NOS) leading to nitric oxide (NO) production and subsequent vasodilation.^{[4][12]} Ang-(1-7) can also modulate the activity of MAP kinases and inhibit pro-inflammatory pathways such as NF-κB activation.^{[3][13]}



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Caption: **Angiotensin (1-7)** formation and signaling cascade via the Mas receptor.

Experimental Protocols

Materials Required but Not Supplied

- Microplate reader with a 450 nm filter.^[6]

- Precision single and multi-channel pipettes and disposable tips.[6]
- Eppendorf tubes for standard and sample dilutions.[5]
- Deionized or distilled water.[6]
- Absorbent paper for blotting.[6]
- Container for Wash Buffer.[6]
- Phosphate Buffered Saline (PBS, pH 7.0-7.2).[6]

Reagent Preparation

- Wash Buffer: Dilute the concentrated Wash Buffer with deionized or distilled water according to the kit's instructions (e.g., 1:25 or 1:30 dilution).[8] If crystals are present in the concentrate, warm the bottle in a 40°C water bath and mix gently until all crystals have dissolved.[8]
- Standard Curve Preparation: Reconstitute the lyophilized **Angiotensin (1-7)** standard with the provided Standard Diluent to create a stock solution.[6] Allow it to sit at room temperature for 10-15 minutes and mix gently.[6] Perform serial dilutions of the stock solution using the Standard Diluent to create a series of standards with known concentrations.[8] A blank (0 pg/mL) consisting of only the Standard Diluent should also be prepared.[6]

Sample Preparation

- Serum: Collect blood in a serum separator tube and allow it to clot for 2 hours at room temperature or overnight at 4°C.[6] Centrifuge for 20 minutes at approximately 1,000 x g.[6] Aspirate the serum and assay immediately or aliquot and store at -20°C or -80°C.[6] Avoid repeated freeze-thaw cycles.[6]
- Plasma: Collect plasma using EDTA or heparin as an anticoagulant.[5] Centrifuge for 15 minutes at 1,000 x g at 2-8°C within 30 minutes of collection.[6] Collect the plasma and assay immediately or aliquot and store at -20°C or -80°C.[6]
- Cell Culture Supernatants: Centrifuge cell culture media for 20 minutes at 1,000 x g to remove any cellular debris.[5] Collect the supernatant and assay immediately or store

samples at -20°C or -80°C.[5]

- Tissue Homogenates: Rinse tissues with ice-cold PBS to remove excess blood.[6] Homogenize the tissue in an appropriate buffer (e.g., RIPA buffer with protease inhibitors).[5] Centrifuge the homogenate to remove cellular debris.[5] Assay the supernatant immediately or store at -20°C or -80°C.[5]
- Cell Lysates: Wash cells with cold PBS.[6] Resuspend cells in a lysis buffer.[5] Lyse the cells (e.g., by ultrasonication or freeze-thaw cycles).[8] Centrifuge at 1,500 x g for 10 minutes at 2-8°C to pellet cellular debris.[6] Assay the lysate immediately or store at ≤ -20°C.[6]

Assay Procedure

- Bring all reagents and samples to room temperature before use.[8]
- Determine the number of wells required for standards, samples, and blanks.
- Add 50 µL of each standard, sample, and blank to the appropriate wells.[6]
- Immediately add 50 µL of prepared Detection Reagent A (containing biotinylated Ang-(1-7)) to each well.[6]
- Cover the plate with a sealer and incubate for 1 hour at 37°C.[6]
- Aspirate the liquid from each well and wash the plate 3-5 times with Wash Buffer.[6] Ensure complete removal of liquid at each step.[5] After the final wash, invert the plate and blot it against clean absorbent paper.[6]
- Add 100 µL of Detection Reagent B (Avidin-HRP conjugate) to each well.[6]
- Cover the plate and incubate for 30-45 minutes at 37°C.[5]
- Repeat the aspiration and wash step as described in step 6.[5]
- Add 90 µL of Substrate Solution to each well.[6]
- Cover the plate and incubate for 10-20 minutes at 37°C in the dark.[6]

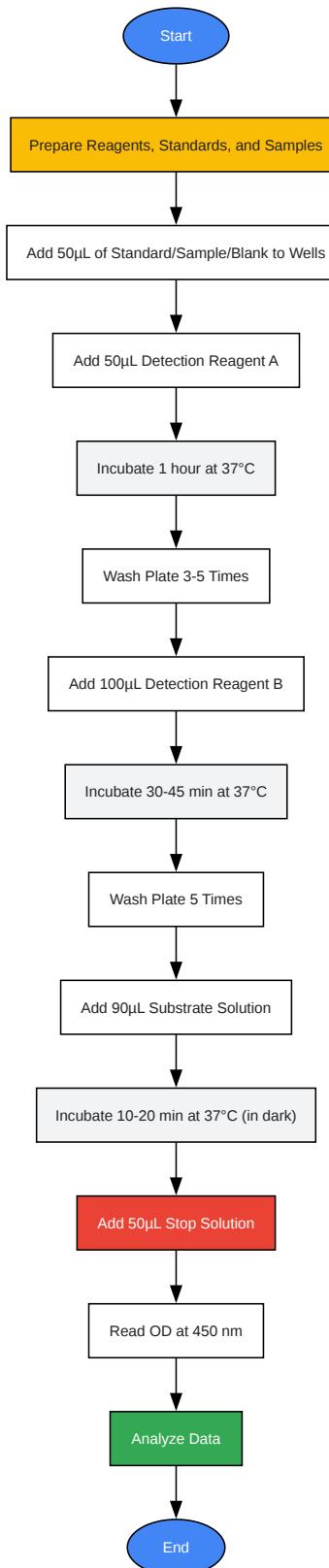
- Add 50 μ L of Stop Solution to each well. The color will change from blue to yellow.[6]
- Read the optical density (OD) of each well at 450 nm within 10-15 minutes of adding the Stop Solution.[8][14]

Data Analysis

- Calculate the average OD for each set of duplicate standards, controls, and samples.
- Create a standard curve by plotting the mean OD for each standard on the y-axis against the concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is often recommended.
- The concentration of **Angiotensin (1-7)** in the samples is inversely proportional to the measured OD.[9]
- Interpolate the concentration of Ang-(1-7) in the samples from the standard curve.
- If samples were diluted, multiply the interpolated concentration by the dilution factor to obtain the final concentration.

ELISA Protocol Workflow

The following diagram illustrates the key steps in the **Angiotensin (1-7)** competitive ELISA protocol.



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Caption: Workflow diagram for the **Angiotensin (1-7)** competitive ELISA.

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